Cas no 905679-56-3 (4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
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- Inchi: 1S/C19H20N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24)
- InChI Key: PJOZXSZHJNCPHH-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CO2)O1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1
4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F219510-10mg |
N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide |
905679-56-3 | 10mg |
$184.00 | 2023-05-18 | ||
| TRC | F219510-50mg |
N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide |
905679-56-3 | 50mg |
$839.00 | 2023-05-18 | ||
| TRC | F219510-100mg |
N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide |
905679-56-3 | 100mg |
$1447.00 | 2023-05-18 | ||
| TRC | F219510-250mg |
N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide |
905679-56-3 | 250mg |
$ 3000.00 | 2023-09-07 | ||
| Life Chemicals | F0608-0440-2μmol |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0608-0440-5μmol |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-0440-10μmol |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-0440-20μmol |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0608-0440-1mg |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0608-0440-2mg |
4-(azepane-1-sulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
905679-56-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
Professional Introduction to Compound with CAS No. 905679-56-3 and Product Name: 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
The compound with the CAS number 905679-56-3 and the product name 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.
At the core of this compound's structure is the azepane moiety, which is a saturated eight-membered heterocycle containing nitrogen. The azepane-1-sulfonyl group appended to this ring system introduces a sulfonamide functionality, which is known for its ability to enhance binding affinity and metabolic stability. This modification is particularly relevant in the context of drug design, where sulfonamides are frequently employed as pharmacophores due to their versatility and efficacy.
The benzamide moiety at the N-position further enriches the molecular architecture of this compound. Benzamides are well-documented in medicinal chemistry for their role in modulating various biological pathways, including pain perception, inflammation, and neurotransmitter activity. The presence of the 1,3,4-oxadiazole ring system in the molecule adds another layer of complexity, providing additional sites for interaction with biological targets. Oxadiazoles are known for their broad spectrum of biological activities, ranging from antiviral to anti-inflammatory effects.
The furan-2-yl substituent at the 5-position of the oxadiazole ring introduces an aromatic heterocycle that can influence both the electronic properties and the solubility profile of the compound. Furan derivatives have been extensively studied for their potential in pharmaceutical applications, often exhibiting favorable pharmacokinetic properties. The combination of these structural elements—azepane, sulfonamide, benzamide, oxadiazole, and furan—makes this compound a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies suggest that the 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This aligns with current trends in medicinal chemistry aimed at developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
In addition to its potential anti-inflammatory properties, preliminary experimental data indicate that this compound may also possess antimicrobial activity. The structural features present in this molecule could facilitate interactions with bacterial enzymes or cell wall components, leading to a disruption of essential bacterial processes. Such findings are particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide presents unique challenges due to its complex structural motif. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the various functional groups present in this compound efficiently and with high yield.
From a pharmacokinetic perspective, the presence of multiple heterocyclic rings and polar functional groups suggests that this compound may exhibit favorable solubility characteristics. Solubility is a critical factor in drug development, as it directly impacts bioavailability and therapeutic efficacy. Computational studies have been employed to predict the solubility profile of this compound, indicating that it may be suitable for oral administration or other routes of delivery.
The potential therapeutic applications of 4-(azepane-1-sulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide extend beyond anti-inflammatory and antimicrobial uses. Research is ongoing into its potential as a kinase inhibitor or an antagonist targeting specific G-protein coupled receptors (GPCRs). Kinase inhibitors are particularly important in oncology research due to their ability to disrupt signaling pathways involved in cell proliferation and survival.
The development of novel scaffolds like those found in 4-(azepane-1-sulfonyl)-N-5-(furan-2-y l)-1 ,3 ,4 -oxadiazol -2 - y lbenzamide is driven by the need for more selective and potent therapeutic agents. Selectivity is crucial to minimize off-target effects and reduce adverse reactions associated with drug treatment. By leveraging computational tools alongside traditional experimental approaches, researchers can rapidly screen large libraries of compounds for potential hits before moving into more resource-intensive preclinical studies.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery programs. Many successful drugs on the market today were derived from natural products or inspired by their structural motifs. The structural complexity observed in natural products often translates into unique biological activities that synthetic chemists strive to replicate through rational design approaches like those applied here.
In conclusion,4-(azepane - 1 - sulfonyl ) - N - 5 - ( furan - 2 - y l) - 1 ,3 ,4 - ox adiaz ol - 2 - y lbenzamide ( CAS No . 905679 -56 -3 ) represents an exciting advancement in medicinal chemistry with significant potential for further development into novel therapeutic agents . Its unique structural features , combined with promising preliminary biological data , make it a compelling candidate for future research efforts aimed at addressing unmet medical needs across multiple therapeutic areas .
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